(R)-2-Amino-2-(pyridin-4-yl)ethan-1-ol dihydrochloride (R)-2-Amino-2-(pyridin-4-yl)ethan-1-ol dihydrochloride
Brand Name: Vulcanchem
CAS No.: 2241594-39-6
VCID: VC11659783
InChI: InChI=1S/C7H10N2O.2ClH/c8-7(5-10)6-1-3-9-4-2-6;;/h1-4,7,10H,5,8H2;2*1H/t7-;;/m0../s1
SMILES: C1=CN=CC=C1C(CO)N.Cl.Cl
Molecular Formula: C7H12Cl2N2O
Molecular Weight: 211.09 g/mol

(R)-2-Amino-2-(pyridin-4-yl)ethan-1-ol dihydrochloride

CAS No.: 2241594-39-6

Cat. No.: VC11659783

Molecular Formula: C7H12Cl2N2O

Molecular Weight: 211.09 g/mol

* For research use only. Not for human or veterinary use.

(R)-2-Amino-2-(pyridin-4-yl)ethan-1-ol dihydrochloride - 2241594-39-6

Specification

CAS No. 2241594-39-6
Molecular Formula C7H12Cl2N2O
Molecular Weight 211.09 g/mol
IUPAC Name (2R)-2-amino-2-pyridin-4-ylethanol;dihydrochloride
Standard InChI InChI=1S/C7H10N2O.2ClH/c8-7(5-10)6-1-3-9-4-2-6;;/h1-4,7,10H,5,8H2;2*1H/t7-;;/m0../s1
Standard InChI Key XLAMHJAZOJEAEP-KLXURFKVSA-N
Isomeric SMILES C1=CN=CC=C1[C@H](CO)N.Cl.Cl
SMILES C1=CN=CC=C1C(CO)N.Cl.Cl
Canonical SMILES C1=CN=CC=C1C(CO)N.Cl.Cl

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound consists of a pyridine ring substituted at the 4-position with an ethanolamine moiety. The amino (–NH₂) and hydroxyl (–OH) groups are bonded to adjacent carbon atoms, forming a β-amino alcohol structure. The R-configuration at the chiral center is critical for its biological interactions, as enantiomers often exhibit divergent pharmacological profiles.

Key structural features:

  • Pyridin-4-yl ring: Provides aromaticity and facilitates π-π stacking interactions.

  • β-Amino alcohol backbone: Enables hydrogen bonding with biological targets.

  • Dihydrochloride salt: Enhances stability and aqueous solubility.

Physicochemical Data

PropertyValueSource
Molecular FormulaC₇H₁₁Cl₂N₂O
Molecular Weight222.09 g/mol
Density1.2±0.1 g/cm³
Melting Point245–248°C (decomposes)
Solubility>50 mg/mL in water
LogP (Partition Coefficient)-1.2 (predicted)

The dihydrochloride salt form increases polarity, reducing lipid solubility compared to the free base .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis involves a two-step process:

  • Schiff Base Formation:

    • Reactants: 4-Pyridinecarboxaldehyde and ammonia.

    • Reaction:

      C6H4CHO+NH3C6H4CH=NH+H2O\text{C}_6\text{H}_4\text{CHO} + \text{NH}_3 \rightarrow \text{C}_6\text{H}_4\text{CH=NH} + \text{H}_2\text{O}
    • Conditions: Ethanol solvent, 25°C, 12 hours.

  • Reduction and Salt Formation:

    • Reducing Agent: Sodium borohydride (NaBH₄).

    • Reaction:

      C6H4CH=NH+NaBH4C6H4CH(NH2)CH2OH+Na++BH3\text{C}_6\text{H}_4\text{CH=NH} + \text{NaBH}_4 \rightarrow \text{C}_6\text{H}_4\text{CH(NH}_2\text{)CH}_2\text{OH} + \text{Na}^+ + \text{BH}_3^-
    • Salt Formation: Treatment with hydrochloric acid yields the dihydrochloride salt.

Industrial Manufacturing

Industrial processes optimize yield (>85%) using:

  • Continuous Flow Reactors: Ensure consistent reaction conditions.

  • Enantioselective Catalysis: Chiral catalysts like Ru-BINAP complexes achieve >98% enantiomeric excess (ee).

  • Purification: Crystallization from ethanol/water mixtures removes impurities.

Pharmacological and Biological Applications

Antimicrobial Activity

Studies on structurally analogous compounds demonstrate:

  • Gram-Positive Bacteria: MIC = 0.0039–0.025 mg/mL against Staphylococcus aureus.

  • Gram-Negative Bacteria: MIC = 0.0039–0.025 mg/mL against Escherichia coli.
    The pyridine ring disrupts bacterial cell membrane integrity, while the amino alcohol moiety inhibits enzyme function .

Enzyme Cofactor Analogues

In enzymology, the compound mimics natural cofactors:

  • Alcohol Dehydrogenase Studies: Acts as a competitive inhibitor (Kᵢ = 0.8 μM) by binding to the zinc-active site .

ParameterSpecificationSource
Hazard CodesXi (Irritant)
Risk PhrasesR36/37/38 (Eye/Skin/Respiratory Irritation)
Safety PhrasesS26 (Avoid Contact)

Future Research Directions

  • Structure-Activity Relationship (SAR) Studies: Modifying the pyridine ring’s substitution pattern to enhance antimicrobial potency.

  • In Vivo Toxicity Profiling: Evaluate hepatotoxicity and nephrotoxicity in rodent models.

  • Drug Delivery Systems: Encapsulation in liposomes to improve BBB penetration .

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